molecular formula C8H8BrNO3S B2420416 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid CAS No. 847781-96-8

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid

Cat. No.: B2420416
CAS No.: 847781-96-8
M. Wt: 278.12
InChI Key: FXIPDCZHJVTWHX-UHFFFAOYSA-N
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Description

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid is a chemical compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.13 g/mol It is characterized by the presence of a bromothiophene moiety, which is a sulfur-containing heterocycle, and an acetic acid group

Preparation Methods

The synthesis of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid typically involves the reaction of 5-bromothiophene-2-carbaldehyde with aminooxyacetic acid under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets. The bromothiophene moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The acetic acid group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar compounds to 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid include other bromothiophene derivatives and aminooxyacetic acid derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example:

The uniqueness of this compound lies in its combination of these two functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)ethylideneamino]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-5(10-13-4-8(11)12)6-2-3-7(9)14-6/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIPDCZHJVTWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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